REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].[S:12]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13]1.C(=O)(O)[O-].[Na+].IC1C=CC=C2C=1NC(=O)C2=O>O.ClCCl.C(OCC)(=O)C.COCCOC>[S:12]1[CH:16]=[CH:15][C:14]([C:10]2[CH:9]=[CH:8][CH:7]=[C:6]3[C:11]=2[NH:1][C:2](=[O:3])[C:4]3=[O:5])=[CH:13]1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
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Name
|
tetrakis[triphenylphosphine]palladium
|
Quantity
|
0.424 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
This compound was prepared
|
Type
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CUSTOM
|
Details
|
To a 1 L 3-necked round-bottomed flask fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then refluxed until t.l.c
|
Type
|
CUSTOM
|
Details
|
the organic solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 1M aqueous hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with 3% ethyl acetate in dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)C=1C=CC=C2C(C(NC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |